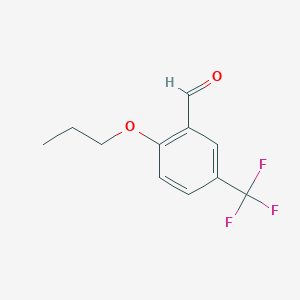

2-Propoxy-5-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

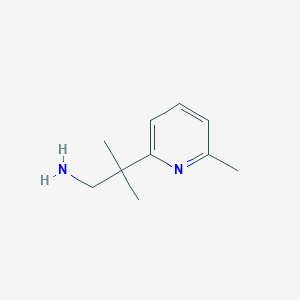

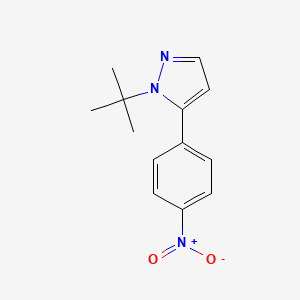

“2-Propoxy-5-(trifluoromethyl)benzaldehyde” is a research chemical with the molecular formula C11H11F3O2 . It has an average mass of 232.199 Da and a monoisotopic mass of 232.071121 Da .

Molecular Structure Analysis

The molecular structure of “2-Propoxy-5-(trifluoromethyl)benzaldehyde” consists of a benzene ring substituted with a propoxy group and a trifluoromethyl group at the 2nd and 5th positions, respectively, and an aldehyde group .Chemical Reactions Analysis

While specific chemical reactions involving “2-Propoxy-5-(trifluoromethyl)benzaldehyde” are not available, similar compounds have been used in various reactions. For instance, “2-(Trifluoromethyl)benzaldehyde” has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Benzaldehyde derivatives are pivotal in catalysis and synthetic chemistry, serving as precursors or intermediates in the synthesis of complex molecules. For instance, the catalytic deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts highlights the transformation of benzaldehyde to valuable hydrocarbons like benzene and toluene under specific conditions, indicating the role of benzaldehyde derivatives in catalytic reactions for the production of industrial chemicals (Ausavasukhi, Sooknoi, & Resasco, 2009).

Polymer Science

In polymer science, benzaldehyde derivatives have been investigated for their potential applications. The study on polyoxometalate-intercalated layered double hydroxides as bifunctional catalysts for cascade reactions involving oxidation of benzyl alcohol to benzaldehyde demonstrates the integration of benzaldehyde derivatives in materials science for developing efficient catalytic systems (Liu et al., 2016).

Green Chemistry

The exploration of green chemistry approaches for the synthesis of benzaldehyde derivatives emphasizes the importance of environmentally benign processes. For example, the synthesis of 2,5-diformylfuran and furan-2,5-dicarboxylic acid by catalytic air-oxidation of 5-hydroxymethylfurfural, with a focus on selectively aerobic oxidation of benzyl alcohol to benzaldehyde using metal-bromide catalysts, showcases the application of benzaldehyde derivatives in sustainable chemical synthesis (Partenheimer & Grushin, 2001).

Biotechnological Applications

Biotechnological applications of benzaldehyde derivatives are seen in the enhanced bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor. This research illustrates the biotransformation potential of yeast for the production of benzaldehyde, a key flavor compound, highlighting the application of benzaldehyde derivatives in biotechnology and flavor industries (Craig & Daugulis, 2013).

Safety and Hazards

While specific safety and hazard information for “2-Propoxy-5-(trifluoromethyl)benzaldehyde” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-propoxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-5-16-10-4-3-9(11(12,13)14)6-8(10)7-15/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVUDAKGTXJKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704887 | |

| Record name | 2-Propoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propoxy-5-(trifluoromethyl)benzaldehyde | |

CAS RN |

472809-74-8 | |

| Record name | 2-Propoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.